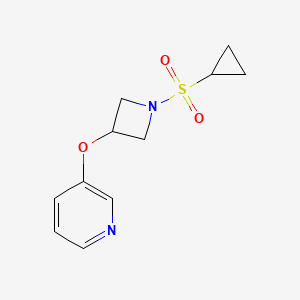
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine, also known as CSP-2503, is a small molecule drug that has been studied for its potential use in treating various diseases. It belongs to the class of compounds called pyridines, which have been found to have a wide range of biological activities. CSP-2503 has been shown to have promising results in preclinical studies, and its potential applications in scientific research are being explored.
Scientific Research Applications
Positron Emission Tomography (PET) Imaging
The compound 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine and its derivatives, such as A-85380, have been found to be potent ligands for nicotinic acetylcholine receptors (nAChR), particularly the alpha4beta2 subtype. This makes them suitable for positron emission tomography (PET) imaging of central nAChRs. A fluorinated derivative of A-85380, labeled with fluorine-18, shows promising properties for brain imaging of nAChRs in vivo (Doll et al., 1999).
Antimicrobial Activity
Azetidinone-based derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities. For instance, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives show significant antibacterial and antifungal activities (Shah et al., 2014).
Antidepressant and Nootropic Agents
Compounds with the azetidine structure, similar to this compound, have been investigated for their potential as antidepressant and nootropic agents. Certain derivatives have shown significant activity in these areas, suggesting the potential of the azetidine skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).
Synthesis of Bioactive Compounds
Azetidinones derived from pyrazin dicarboxylic acid, including compounds structurally related to this compound, have been synthesized and found to exhibit excellent antimicrobial activities. The structural versatility of these compounds allows them to be potential candidates for the development of new antimicrobial agents (Ayyash & Habeeb, 2019).
Synthesis and Characterization of Heterocycles
The azetidine structure is a key component in synthesizing various heterocyclic compounds. This includes the synthesis and characterization of monocyclic azetidines, azetines, and azetes, which have applications ranging from pharmaceuticals to materials science. Azetidines, for example, can react with electrophiles and nucleophiles, leading to a variety of useful compounds (Singh et al., 2008).
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylazetidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-17(15,11-3-4-11)13-7-10(8-13)16-9-2-1-5-12-6-9/h1-2,5-6,10-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDCWMNVBVDJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
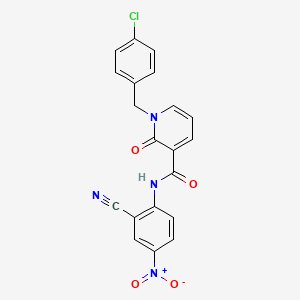

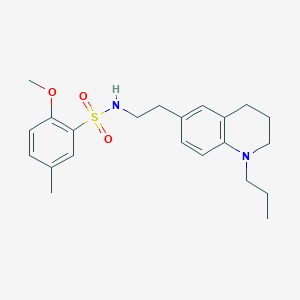
![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)
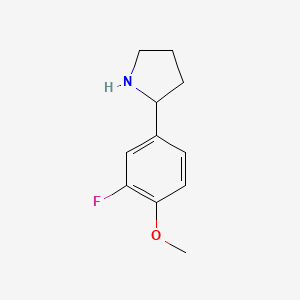
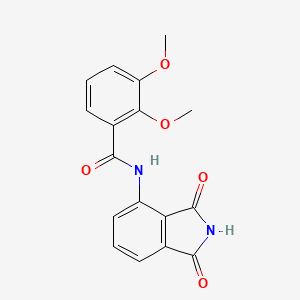
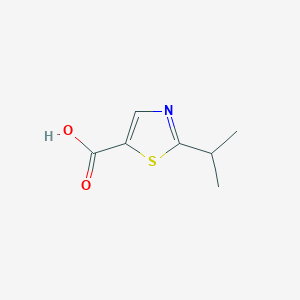
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

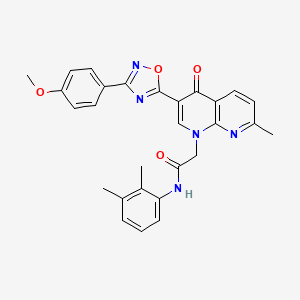
![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)
